molecular formula C17H23NO3 B6524346 2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate CAS No. 474052-51-2

2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate

Cat. No.: B6524346
CAS No.: 474052-51-2
M. Wt: 289.4 g/mol
InChI Key: OWZBCDYBNFYPIG-UHFFFAOYSA-N
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Description

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate is an ester derivative featuring a piperidine ring substituted with an ethyl group at the 2-position, linked via a carbonyl-containing ethyl spacer to a 4-methylbenzoate moiety.

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-15-6-4-5-11-18(15)16(19)12-21-17(20)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZBCDYBNFYPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethylpiperidin-1-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, focusing on variations in the piperidine substituents, ester groups, and aromatic systems:

Compound Name Piperidine Substituent Ester-Linked Group Molecular Weight Melting Point (°C) Yield (%) Key Biological Activities Reference ID
Target Compound 2-Ethyl 4-Methylbenzoate 220.670* Not reported Not reported N/A
[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl] benzoate 2,6-Dimethyl Benzoate 220.670 Not reported Not reported N/A
2-(Adamantan-1-yl)-2-oxoethyl 4-methylbenzoate (2h) Adamantane 4-Methylbenzoate 332 (M+)† 140–142 81 Cholinesterase inhibition
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 4-methylbenzoate (2h) Biphenyl 4-Methylbenzoate Not reported 438–440 K (165–167°C) 71 Tyrosinase inhibition (hypothesized)
[2-(2-Chlorophenyl)amino]-2-oxoethyl 4-methylbenzoate Chlorophenylamino 4-Methylbenzoate Not reported Not reported Not reported Potential antidiabetic activity‡

*Molecular weight inferred from CAS data ; †GC-MS data from adamantane derivatives ; ‡Based on structural similarity to Repaglinide analogs .

Key Observations:
  • Piperidine vs. Adamantane/Biphenyl : Replacing the ethylpiperidine group with adamantane () or biphenyl () significantly alters steric bulk and lipophilicity. Adamantane derivatives exhibit higher melting points (e.g., 140–142°C for 2h ) compared to biphenyl analogs (165–167°C ), likely due to enhanced crystal packing efficiency.
  • Substituent Position : The 4-methylbenzoate group is conserved in several analogs, suggesting its role in stabilizing aromatic interactions or modulating solubility.

Structural and Conformational Insights

  • Crystal Packing : Adamantane derivatives adopt a "head-to-tail" packing motif, driven by van der Waals interactions between the adamantane and aromatic groups . Piperidine-based compounds may exhibit different packing due to the flexibility of the ethyl substituent.
  • Piperidine Puckering : The Cremer-Pople parameters () could quantify ring puckering in the ethylpiperidine group, influencing molecular conformation and binding interactions.

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